

Application of Envonalkib in CRISPR-Cas9 Screening to Identify Resistance Mechanisms

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Compound of Interest

Compound Name: *Envonalkib*

Cat. No.: *B10827855*

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Introduction

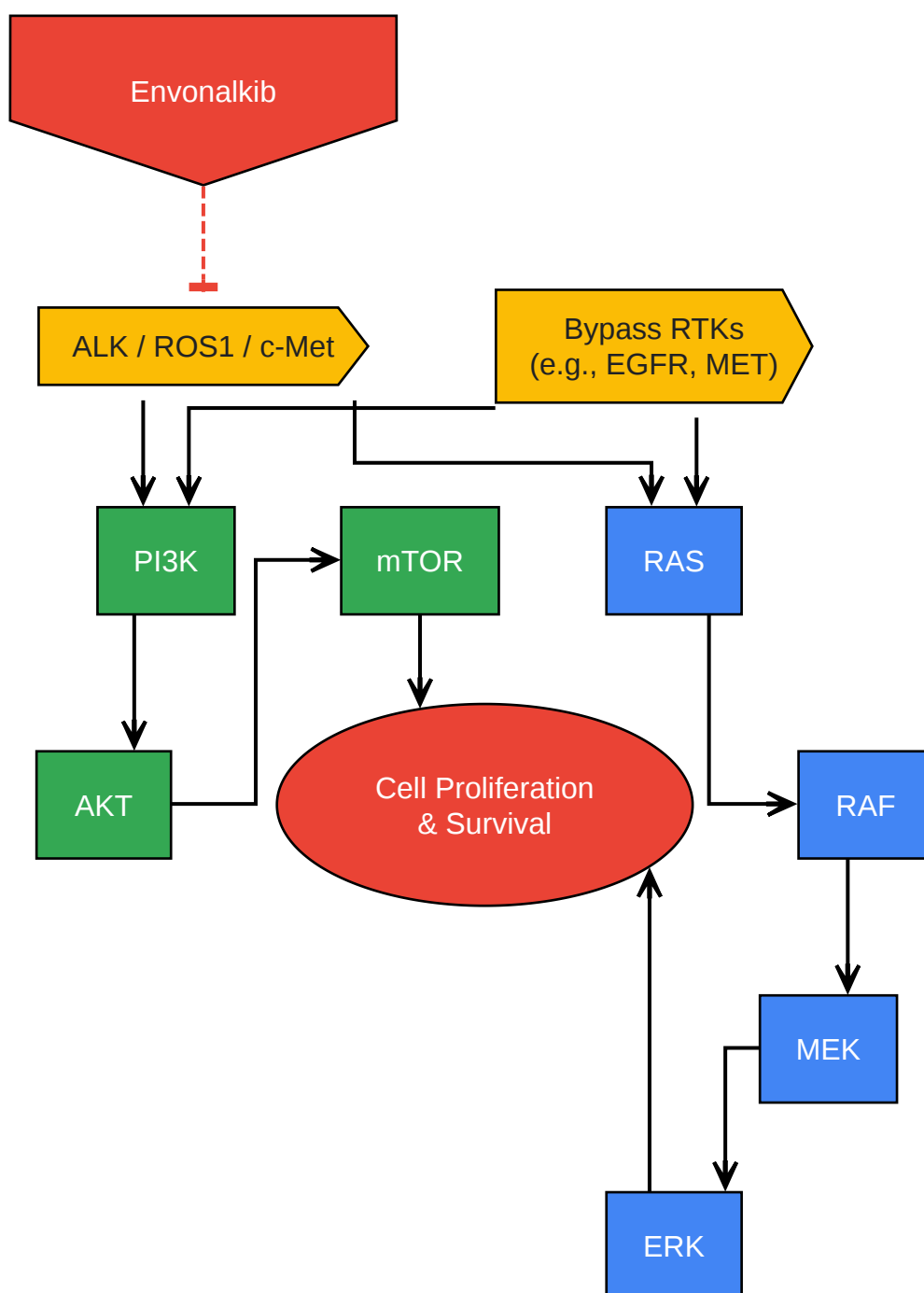
Envonalkib is a potent and selective tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1] It has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), showing a superior progression-free survival compared to crizotinib.[2][3][4] As with other targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of **Envonalkib**. Understanding the genetic basis of resistance is crucial for the development of next-generation inhibitors and rational combination therapies. CRISPR-Cas9 based genetic screens are powerful tools for systematically identifying genes whose loss-of-function confers resistance to a particular drug.[5][6][7] This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss promotes resistance to **Envonalkib** in ALK-positive cancer cells.

Principle of the Screen

The core principle of this CRISPR-Cas9 screen is to generate a diverse population of cancer cells, each with a single gene knockout, and then apply selective pressure with **Envonalkib**. Cells that acquire resistance to **Envonalkib** due to the knockout of a specific gene will survive and proliferate, while sensitive cells will be eliminated. By sequencing the single-guide RNA (sgRNA) cassettes from the surviving cell population and comparing their abundance to the initial population, we can identify genes whose inactivation leads to drug resistance.[8][9]

Signaling Pathways Overview

Envonalkib primarily targets the ALK fusion protein, which drives oncogenic signaling through downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.^[2] Resistance to ALK inhibitors can arise from on-target mechanisms, such as secondary mutations in the ALK kinase domain, or off-target mechanisms, including the activation of bypass signaling pathways that circumvent the need for ALK signaling.^[2]

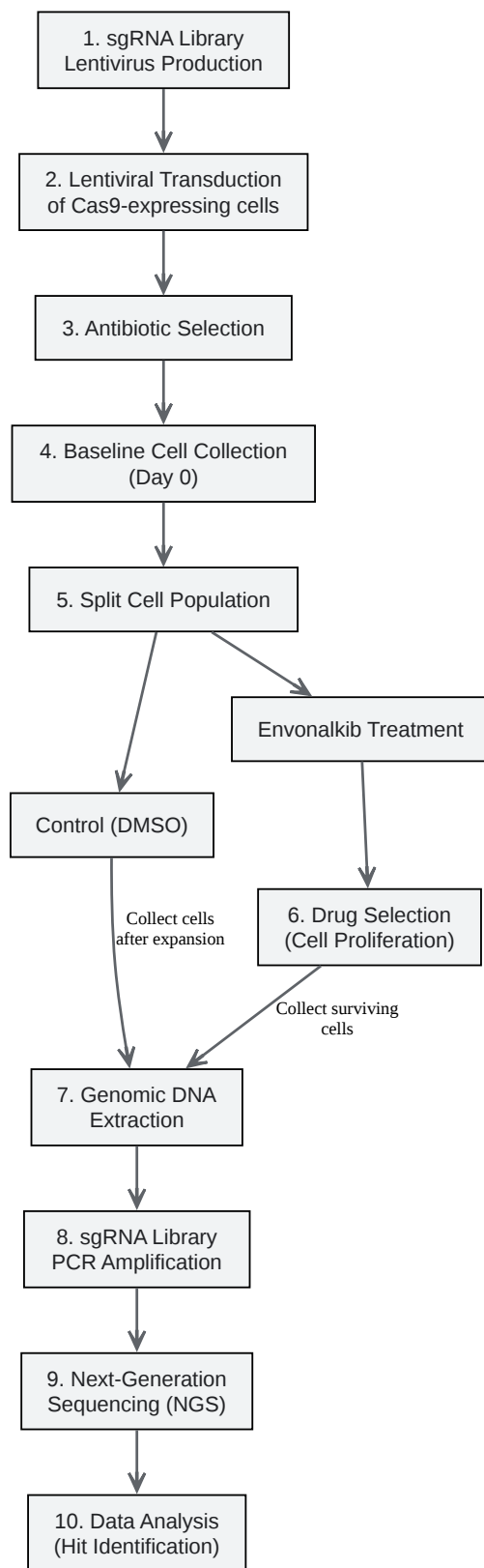


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Figure 1: Simplified signaling pathways targeted by **Envonalkib**.

Experimental Workflow

The overall workflow for the pooled CRISPR-Cas9 knockout screen involves several key steps as outlined below.



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Figure 2: Experimental workflow for the CRISPR-Cas9 screen.

Data Presentation

Table 1: Efficacy of Envonalkib in ALK-positive NSCLC (Phase III Trial Data)

| Endpoint | Envonalkib | Crizotinib | Hazard Ratio (95% CI) | p-value |
|--|--------------|--------------|-----------------------|----------|
| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | 0.47 (0.34–0.64) | < 0.0001 |
| Objective Response Rate (ORR) | 81.68% | 70.68% | - | 0.056 |
| CNS Objective Response Rate (CNS-ORR) | 78.95% | 23.81% | - | - |
| Median Duration of Response | 25.79 months | 11.14 months | - | 0.0003 |

Data from a randomized, multicenter, open-label, phase III trial in treatment-naïve ALK-positive NSCLC patients.[\[10\]](#)[\[4\]](#)

Table 2: Adverse Events of Envonalkib (Phase III Trial Data)

| Adverse Event | Envonalkib | Crizotinib |
|---|------------|------------|
| Grade ≥ 3 Treatment-Related Adverse Events | 55.73% | 42.86% |
| Serious Adverse Events | 37.40% | 28.57% |
| TRAEs leading to dose reduction | 33.59% | 20.30% |
| TRAEs leading to permanent discontinuation | 6.11% | 3.76% |

Data from a randomized, multicenter, open-label, phase III trial.[\[10\]](#)

Experimental Protocols

Protocol 1: Cell Line Preparation and Lentivirus Production

1. Cell Line Selection and Culture:

- Use an ALK-positive NSCLC cell line that is sensitive to **Envonalkib** (e.g., H3122, STE-1).
- Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection. Validate Cas9 activity using a GFP-knockout assay.

2. Lentivirus Packaging:

- Plate HEK293T cells at 70-80% confluency in 15 cm dishes.
- Co-transfect HEK293T cells with the genome-wide sgRNA library plasmid, and lentiviral packaging plasmids (e.g., pSPAX2 and pMD2.G) using a suitable transfection reagent.
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

- Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 μ m filter.
- Concentrate the virus and store at -80°C.
- Titer the virus on the target Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI).

Protocol 2: CRISPR-Cas9 Library Screening with Envonalkib

1. Lentiviral Transduction of sgRNA Library:

- Plate the Cas9-expressing ALK-positive cancer cells.
- Transduce the cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a cell population that represents the library complexity at a minimum of 500x coverage.
- After 24 hours, replace the virus-containing medium with fresh medium.

2. Puromycin Selection:

- 48 hours post-transduction, begin selection with puromycin. The concentration should be predetermined from a kill curve.
- Continue selection for 2-3 days until non-transduced control cells are completely killed.

3. **Envonalkib** Treatment:

- After puromycin selection, collect a baseline sample of cells (Day 0).
- Split the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with **Envonalkib**.
- The concentration of **Envonalkib** should be determined beforehand to be the IC80-IC90 for the specific cell line after 10-14 days of treatment.

- Culture the cells for 14-21 days, passaging as needed and maintaining library representation.

Protocol 3: Sample Preparation and Data Analysis

1. Genomic DNA Extraction:

- At the end of the screen, harvest at least 2×10^7 cells from the DMSO and **Envonalkib**-treated populations.
- Extract genomic DNA using a commercial kit, ensuring high quality and yield.

2. sgRNA Library Amplification and Sequencing:

- Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.
- Purify the PCR products and quantify them.
- Perform next-generation sequencing (NGS) on a high-throughput platform (e.g., Illumina NovaSeq).

3. Data Analysis:

- Align sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.
- Normalize the read counts.
- Identify enriched sgRNAs in the **Envonalkib**-treated population compared to the DMSO control using statistical methods such as MAGeCK or DESeq2.
- Perform gene-level analysis to identify candidate resistance genes.
- Validate top candidate genes through individual sgRNA knockout experiments.

Conclusion

This document provides a framework for utilizing CRISPR-Cas9 screening to elucidate the genetic mechanisms of resistance to **Envonalkib**. The identification of genes whose loss confers resistance will provide valuable insights into the biology of ALK-positive cancers and may reveal novel therapeutic targets for combination strategies to overcome or prevent the emergence of resistance, ultimately extending the clinical benefit of **Envonalkib**.^{[2][11]}

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